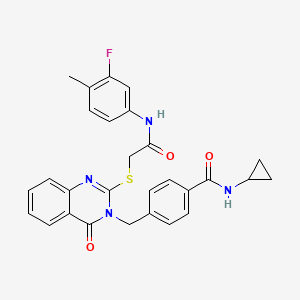

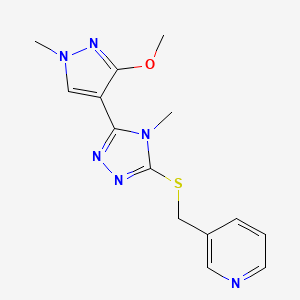

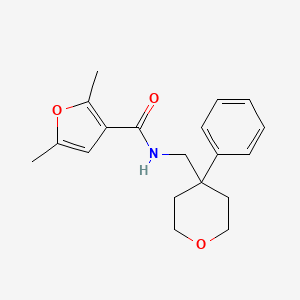

N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound falls within a broader class of chemicals known for their significant biological and pharmacological activities, especially in the context of anti-inflammatory and anticancer properties. Such compounds are synthesized through various chemical reactions that allow for the introduction of specific functional groups, enhancing their activity and solubility.

Synthesis Analysis

The synthesis of related compounds involves a one-pot synthesis approach combining ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or reflux in MeCN to produce substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones (Mohebat, Raja, & Mohammadian, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing the importance of specific functional groups and their positions for biological activity. For example, the crystal structure determination of related molecules has indicated significant inhibitory activity against certain cancer cell lines (Lu et al., 2021).

Chemical Reactions and Properties

Reactions involving diene-conjugated 1,3-dipolar intermediates illustrate the complexity of chemical transformations that these compounds can undergo, including cyclization and rearrangement processes that are critical for achieving the desired molecular architecture (Motion et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are significantly influenced by their molecular structure. The introduction of specific groups, like the cyclopropyl and quinazolinyl units, plays a crucial role in determining these properties and, by extension, their biological availability.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are determined by the functional groups present in the compound. For instance, the presence of the quinazolinyl group is associated with potential anticancer activity, as seen in related compounds showing inhibition against Mycobacterium tuberculosis and various cancer cell lines (Senthilkumar et al., 2008).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Several studies have focused on the synthesis of derivatives and analogs of compounds related to N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, highlighting their potential antimicrobial properties. These derivatives have been tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial potency. For instance, fluoroquinolone-based 4-thiazolidinones have shown noteworthy antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, novel fluorine-containing derivatives, integrating quinazolinone with 4-thiazolidinone, have exhibited remarkable in vitro antimicrobial potency, particularly against Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013). These findings suggest a potential avenue for developing new antimicrobial agents.

Antitumor Activities

The potential antitumor activities of compounds structurally related to N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide have also been explored. A compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which shares structural similarities, has been synthesized and found to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). This opens up possibilities for the compound and its derivatives to be considered in antitumor research.

Propiedades

IUPAC Name |

N-cyclopropyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25FN4O3S/c1-17-6-11-21(14-23(17)29)30-25(34)16-37-28-32-24-5-3-2-4-22(24)27(36)33(28)15-18-7-9-19(10-8-18)26(35)31-20-12-13-20/h2-11,14,20H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRVXDHCJDRCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

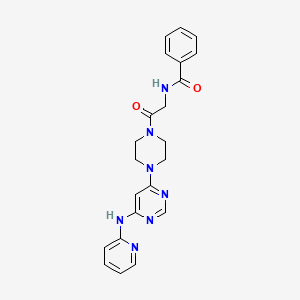

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

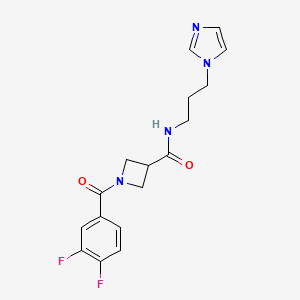

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)

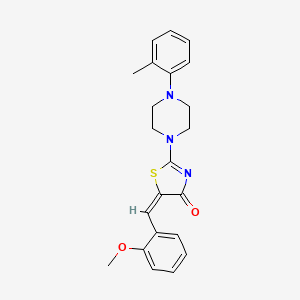

![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)